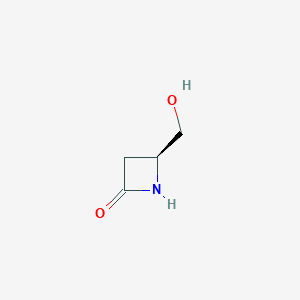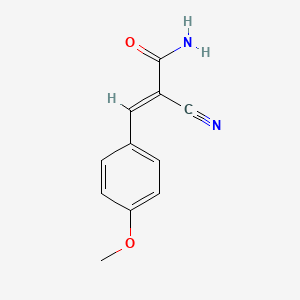
(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the single crystal of synthesized (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques . The synthesis involved the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide" .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide” are not well-documented .Aplicaciones Científicas De Investigación
Application in Synthesis and Characterization
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Crystallography .
Summary of the Application
The compound has been synthesized and characterized using various spectroscopic techniques. It has been studied for its crystal structure using X-ray diffraction .
Methods of Application or Experimental Procedures
The compound was synthesized and its structure was elucidated using single-crystal X-ray diffraction technique . Other spectroscopic techniques like FT-IR, UV–visible, 1H NMR, HRMS were also used for characterization .
Results or Outcomes
The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .
Application in Antimicrobial Studies
Specific Scientific Field
Biological Sciences, specifically Microbiology .
Summary of the Application
The synthesized compound was screened for antimicrobial activity .
Methods of Application or Experimental Procedures
The compound was tested against selected pathogens for its antimicrobial activity .
Results or Outcomes
The synthesized compound shows moderate antimicrobial activity against the selected pathogens .
Application in Material Science
Specific Scientific Field
Summary of the Application
Chalcones, a class of compounds to which “(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide” belongs, have found applications in material science fields such as nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization .
Methods of Application or Experimental Procedures
The specific methods of application would depend on the particular field within material science. For example, in optoelectronics, these compounds could be used in the fabrication of devices .
Results or Outcomes
The outcomes would also depend on the specific application. For instance, in optoelectronics, the use of these compounds could potentially improve the performance of the devices .
Application in Pharmacology
Specific Scientific Field
Summary of the Application
Chalcones have displayed a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .
Methods of Application or Experimental Procedures
These compounds could be synthesized and then tested for their pharmacological properties using various in vitro and in vivo models .
Results or Outcomes
The results would depend on the specific pharmacological property being tested. For example, in antibacterial tests, these compounds could potentially show significant activity against certain bacterial strains .
Application in Biofouling Prevention
Specific Scientific Field
Summary of the Application
Chalcones, the class of compounds to which “(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide” belongs, have been used as marine biofouling preventing agents .
Methods of Application or Experimental Procedures
These compounds could be applied to surfaces that are exposed to marine environments to prevent the accumulation of organisms .
Results or Outcomes
The use of these compounds could potentially reduce biofouling, thereby improving the longevity and performance of marine structures and vessels .
Application in Fluorescent Probes
Specific Scientific Field
Chemistry, specifically Fluorescence Spectroscopy .
Summary of the Application
Chalcones have been used as fluorescent probes due to their unique optical properties .
Methods of Application or Experimental Procedures
These compounds could be used in various spectroscopic techniques to study different biological and chemical systems .
Results or Outcomes
The use of these compounds as fluorescent probes could enhance the understanding of the systems being studied .
Safety And Hazards
Direcciones Futuras
The future directions for the study of this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential pharmacological properties could be explored .
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCNFHGGPRWDID-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |
CAS RN |
7324-84-7 | |
| Record name | NSC98335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



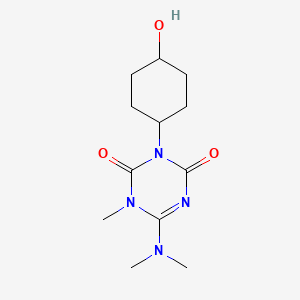
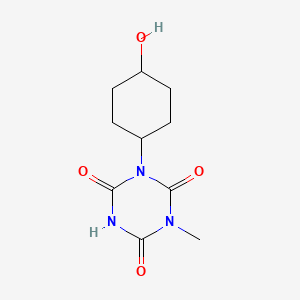
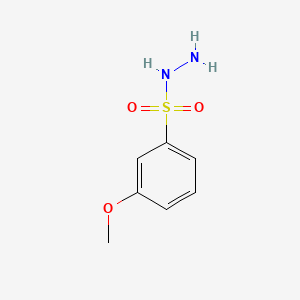
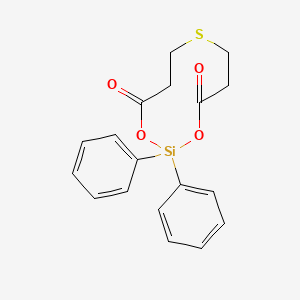
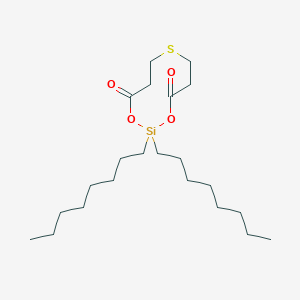
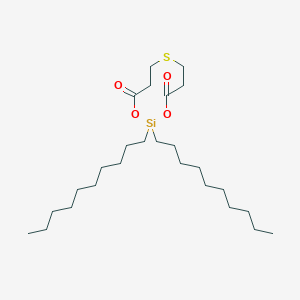
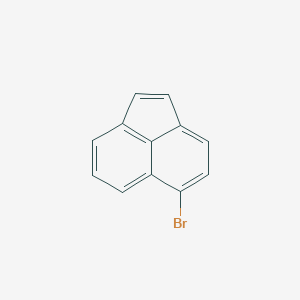

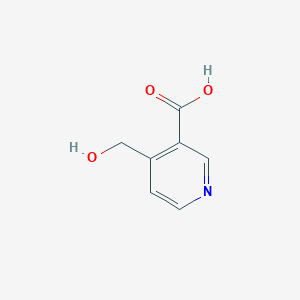
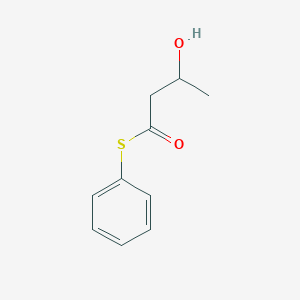
![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)
![6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3056603.png)
![3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid](/img/structure/B3056604.png)
